![molecular formula C14H11NO2S B2626633 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 837390-55-3](/img/structure/B2626633.png)

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

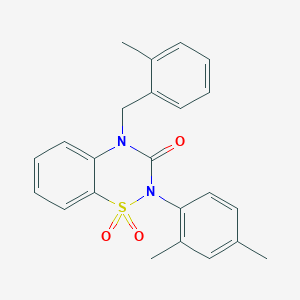

“4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has attracted significant attention due to its potential bioactive properties . It belongs to a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids .

Synthesis Analysis

The synthesis of “this compound” involves the use of 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt, providing the respective amides .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H11NO2S . The molecular weight is 257.308 Da .

Chemical Reactions Analysis

The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes affords the corresponding N′-arylmethylidene and N′-hetarylmethylidene hydrazides .

Physical and Chemical Properties Analysis

“this compound” is a colorless crystal . It has a melting point of 180-182°C . The IR spectrum shows peaks at 2870, 2726, 1673, 1668, 1491, 1367, 1311, 1298, 1269, 1177, 736, 722, 709 cm-1 .

Applications De Recherche Scientifique

Synthesis of Derivatives for Potential Applications : A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized (Torosyan et al., 2018). This synthesis, involving 4-methyl-, 4-allyl-, and 4-benzyl derivatives, provides a basis for further exploration in various scientific fields.

Development of Carbohydrazides and Derivatives : The acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides leading to the creation of mixed bis-acylhydrazines was studied (Torosyan et al., 2020). This process includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with various agents, suggesting applications in chemical synthesis and material science.

Alkylation and Study of N-Substituted Derivatives : The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate to produce N-substituted derivatives was explored (Torosyan et al., 2018). This study provides insights into the chemical behavior of these compounds, which could be relevant for developing new materials or pharmaceuticals.

Synthesis of Novel Heterocyclic Libraries : A series of novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole were obtained (Ilyin et al., 2007). This indicates the potential of these compounds in creating diverse chemical libraries for screening in drug discovery or material science.

Regioselective Acylation Studies : The regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was investigated (Yarovenko et al., 2003). This study contributes to understanding the chemical reactivity of thienopyrroles, which could have implications in synthetic chemistry.

Self-Condensation into Bis(thienopyrrolyl)methanes : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols underwent self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes (Torosyan et al., 2018). This process might be significant for the development of novel organic materials or as intermediates in complex chemical syntheses.

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus , and have been identified as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

Mode of Action

It’s known that similar compounds act as allosteric inhibitors, meaning they bind to a site on the target enzyme other than the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .

Biochemical Pathways

Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may also affect these pathways, leading to changes in gene transcription.

Result of Action

Similar compounds have shown strong activity against various viruses , suggesting that this compound may also have antiviral effects.

Orientations Futures

While the future directions for “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” are not explicitly mentioned in the retrieved papers, the compound’s potential bioactive properties suggest that it could be further explored in the field of medicinal chemistry, particularly in the development of new antiviral and anticancer therapies .

Analyse Biochimique

Biochemical Properties

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit moderate anti-tuberculostatic activity

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMIZOCJKADUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)

![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)

![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)